Nitroscanate
Overview
Description
Scientific Research Applications
Nitroscanate has several scientific research applications, including:
Chemistry: Used as a model compound in studying isothiocyanate chemistry and its reactivity.
Biology: Investigated for its effects on parasitic organisms and its potential use in controlling parasitic infections.
Medicine: Explored for its potential use in treating parasitic infections in humans, although primarily used in veterinary medicine
Industry: Utilized in the development of new anthelmintic drugs and formulations.
Mechanism of Action
Target of Action
Nitroscanate is an anthelmintic drug used in veterinary medicine primarily against internal parasites such as roundworms and tapeworms . The primary targets of this compound are these gastrointestinal parasites that infest dogs and cats .
Mode of Action
It is assumed that this compound acts as an uncoupler of oxidative phosphorylation in the cell mitochondria of the parasites . This action disturbs the production of ATP, the cellular “fuel”, impairing the parasites’ motility and probably other processes as well .
Biochemical Pathways
By acting as an uncoupler of oxidative phosphorylation, this compound likely affects the energy metabolism of the parasites, leading to their immobilization and eventual death .
Pharmacokinetics
After oral administration, this compound is poorly absorbed into the bloodstream . The highest plasma levels are reached 24 hours after treatment . Absorption is substantially higher if administered together with food . Excretion is rather fast, mainly through feces and urine in the form of the parent molecule .
Result of Action
The primary result of this compound’s action is the immobilization and eventual death of the targeted parasites. By disrupting ATP production, this compound impairs the parasites’ motility, which is crucial for their survival and reproduction .
Action Environment
It is known that this compound is used in a veterinary context, primarily for the treatment of dogs and cats infested with internal parasites . The correct use of this compound in dogs is unlikely to be detrimental to the environment, including coprophagous insects .
Future Directions
While specific future directions for Nitroscanate are not mentioned in the searched resources, the field of nitro compounds and their applications in medicine is a subject of ongoing research. For instance, there is interest in understanding the nitrosation pathways and root causes of nitrosamine formation in various pharmaceuticals . Additionally, the therapeutic potential of denitrosylation in the context of nitrosative stress and human disease is being explored .
Biochemical Analysis
Biochemical Properties
Nitroscanate interacts with various biomolecules within parasites. There is some evidence that this compound decreases the ATP/ADP ratio, affecting energy-producing pathways within the target parasites . This leads to the death of the parasite .
Cellular Effects
The effects of this compound on cells are primarily related to its anthelmintic properties. By disrupting energy production within parasitic cells, this compound causes their death .
Molecular Mechanism
It is believed to disrupt energy production within parasites by decreasing the ATP/ADP ratio .
Temporal Effects in Laboratory Settings
It is known that this compound is a potent anthelmintic, leading to the death of parasites shortly after administration .
Dosage Effects in Animal Models
It is known that this compound is administered orally in the morning after overnight fasting with approximately one-fifth of the daily food ration .
Metabolic Pathways
It is known that this compound disrupts energy production within parasites, suggesting that it may interfere with ATP production or other energy-related metabolic pathways .
Transport and Distribution
Given its effectiveness as an anthelmintic, it is likely that this compound is able to reach parasitic cells within the host organism .
Subcellular Localization
Given its mode of action, it is likely that this compound targets energy-producing structures within parasitic cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nitroscanate involves the reaction of 4-nitrophenol with 4-isothiocyanatophenol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product . The process involves the following steps:
Nitration: 4-nitrophenol is nitrated to form 4-nitrophenoxybenzene.
Isothiocyanation: 4-nitrophenoxybenzene is then reacted with thiophosgene to introduce the isothiocyanate group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Nitroscanate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidative products.
Reduction: Reduction of this compound can lead to the formation of amines and other reduced derivatives.
Substitution: This compound can participate in nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, amines, and thiocyanates .
Comparison with Similar Compounds
Nitroscanate is compared with other anthelmintic compounds such as:
Amoscanate: Similar in structure but has higher hepatotoxicity, limiting its use.
Amocarzine: Another anthelmintic with a different mechanism of action.
Nitrodan: Shares structural similarities but differs in its spectrum of activity.
This compound is unique due to its broad-spectrum efficacy and relatively lower toxicity compared to some of its counterparts .
Properties
IUPAC Name |
1-isothiocyanato-4-(4-nitrophenoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O3S/c16-15(17)11-3-7-13(8-4-11)18-12-5-1-10(2-6-12)14-9-19/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMGVZLUIWGYPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=S)OC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048772 | |
Record name | Nitroscanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19881-18-6 | |
Record name | Nitroscanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19881-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nitroscanate [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019881186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitroscanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nitroscanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.433 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NITROSCANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4IE5B6D6U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Nitroscanate?
A1: While the precise mechanism of action of this compound remains unclear, studies suggest it may interfere with energy metabolism in parasites. [] Research indicates it could impact the metabolism of glycogen and neutral lipids within the parasite's intestinal epithelial cells, potentially leading to their death. []
Q2: What is the molecular formula and weight of this compound?
A2: Regrettably, the provided research excerpts do not explicitly state the molecular formula and weight of this compound.
Q3: Is there any spectroscopic data available for this compound?
A3: The provided research excerpts do not offer any spectroscopic data for this compound.
Q4: How stable is this compound under different storage conditions?
A4: The provided research abstracts do not delve into the specific stability profile of this compound under various storage conditions.
Q5: What types of parasites is this compound effective against?
A5: this compound demonstrates broad-spectrum activity against various parasites. Studies show its effectiveness against nematodes like Toxocara canis, Toxascaris leonina, Ancylostoma caninum, and Uncinaria stenocephala. [, ] Additionally, it exhibits efficacy against cestodes like Taenia hydatigena, T. ovis, T. pisiformis, Dipylidium caninum, and Echinococcus granulosus. [, , , ] Furthermore, research indicates its effectiveness against Hymenolepis nana in rats and mice. []
Q6: Is there any evidence of parasite resistance to this compound?
A6: While the provided research doesn't explicitly discuss this compound resistance, a study does highlight the emergence of praziquantel-resistant Dipylidium caninum. [] Interestingly, these resistant cases were successfully resolved using this compound, suggesting it could be a valuable alternative treatment option. []
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